
Ingenane hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ingenane hexadecanoate, also known as ingenol 3-hexadecanoate, is a diterpenoid ester derived from ingenol. Ingenol is a polyfunctional diterpene alcohol found in the Euphorbiaceae family of plants. This compound is part of the ingenane class of diterpenoids, which are structurally related to the tigliane skeleton of phorbol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ingenane hexadecanoate typically involves the esterification of ingenol with hexadecanoic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods: the general approach involves the extraction of ingenol from Euphorbia plants, followed by chemical modification to produce the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions: Ingenane hexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Ingenane hexadecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and chemical behavior of diterpenoid esters.
Biology: this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating skin conditions and cancer.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in organic synthesis
Mécanisme D'action
Ingenane hexadecanoate is compared with other similar compounds, such as:
Phorbol Esters: Structurally related to this compound, phorbol esters also modulate PKC activity but have different biological effects.
Tigliane Diterpenoids: These compounds share a similar skeleton but differ in their functional groups and biological activities.
Daphnane Diterpenoids: Another class of diterpenoids with distinct structural features and pharmacological properties
Comparaison Avec Des Composés Similaires
- Phorbol 12-myristate 13-acetate
- Ingenol mebutate
- 16-Hydroxyingenol
- Euphorbia factor I 1
- Euphorbia factor I 5
Ingenane hexadecanoate stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
37394-33-5 |
|---|---|
Formule moléculaire |
C36H58O6 |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
[(4R,5S,6S,9R,10R,12R,14S)-4,5-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-26(23-37)21-27-30-28(34(30,4)5)20-25(3)35(32(27)40)22-24(2)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27+,28+,30-,31+,33-,35?,36-/m0/s1 |
Clé InChI |
FERBCNQIQRZHHD-OVTXEERBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@H]2[C@H]3[C@H](C3(C)C)C[C@@H](C4(C2=O)[C@@]1([C@@H](C(=C4)C)O)O)C)CO |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(=CC2C3C(C3(C)C)CC(C4(C2=O)C1(C(C(=C4)C)O)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


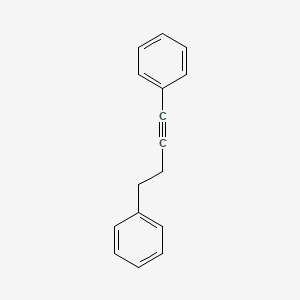
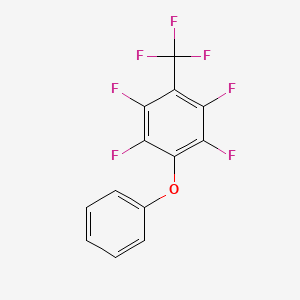
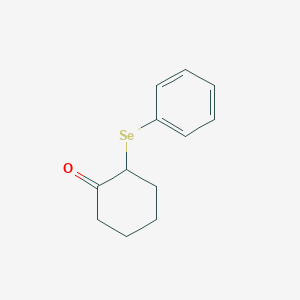
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
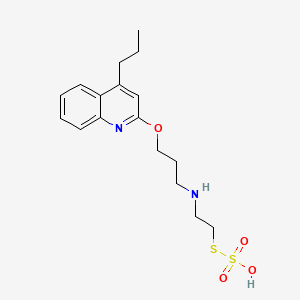
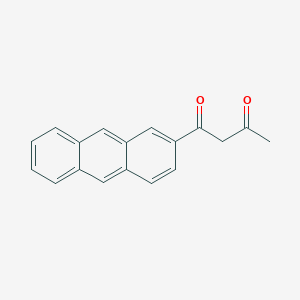
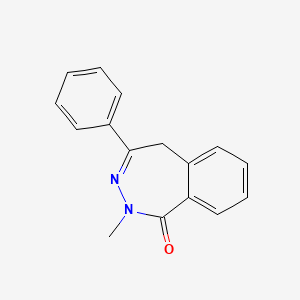

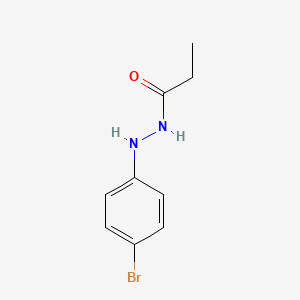

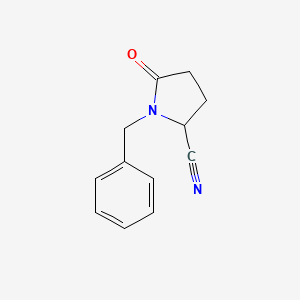
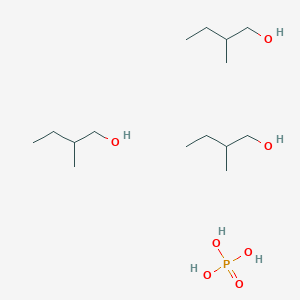

![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)
